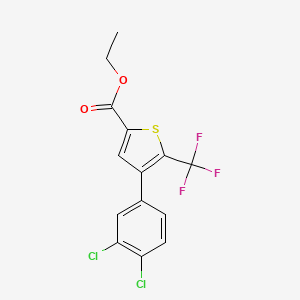
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene, often referred to as 3-CFTEB, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid with a molecular weight of 293.48 g/mol. 3-CFTEB has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a solvent in various industrial processes.
科学的研究の応用
3-CFTEB is a versatile compound that has been used in a wide variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a solvent in various industrial processes. It has also been used in the synthesis of other organic compounds, such as polymers, and in the study of the thermodynamic properties of organic compounds.
作用機序
The mechanism of action of 3-CFTEB is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the alkyl halide and the aromatic compound. The Lewis acid catalyst is believed to act by protonating the aromatic compound, which helps to increase the reactivity of the alkyl halide and allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFTEB are not well understood. However, it is believed that the compound may have some toxic effects on the body, as it is a volatile liquid. In addition, it is believed that the compound may have some effects on the central nervous system, as it is a known neurotoxin.
実験室実験の利点と制限
The main advantage of using 3-CFTEB in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, the compound is highly volatile and flammable, so it must be handled with care. Additionally, it is a known neurotoxin, so it should not be used in experiments involving animals or humans.
将来の方向性
In the future, 3-CFTEB may be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it may be used in the study of the thermodynamic properties of organic compounds. Additionally, further research may be conducted on the biochemical and physiological effects of the compound, as well as its potential toxic effects. Finally, 3-CFTEB may be used as a solvent in various industrial processes.
合成法
3-CFTEB is synthesized through a process known as Friedel-Crafts alkylation. This method involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. In the case of 3-CFTEB, the reaction of 1,1,1,4-tetrafluoro-2,2,4-triethoxy-butane with chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, results in the formation of 3-CFTEB.
特性
IUPAC Name |
(E)-2-chloro-1,3,3-triethoxy-1,4,4,4-tetrafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF4O3/c1-4-16-8(12)7(11)9(17-5-2,18-6-3)10(13,14)15/h4-6H2,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVOESSHXCQIJ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(C(F)(F)F)(OCC)OCC)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(C(F)(F)F)(OCC)OCC)\Cl)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)




